molecular formula C10H8N4O2 B1440067 3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1221792-41-1

3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1440067
CAS No.: 1221792-41-1
M. Wt: 216.2 g/mol
InChI Key: SXUMHGDDWYNOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrazolopyrimidine Derivatives

The historical development of pyrazolopyrimidine derivatives traces back to early investigations in heterocyclic chemistry, with the first significant milestone occurring in 1956 when the anti-cancer activity of pyrazolopyrimidine was evaluated for the first time with appreciable results. This initial discovery sparked considerable interest among medicinal chemists, who began centering their work on various methods of synthesis and evaluating the biological profiles of pyrazolopyrimidine isomers. The early research laid the foundation for understanding the structural requirements necessary for biological activity and established pyrazolopyrimidines as promising scaffolds for pharmaceutical development.

A pivotal moment in pyrazolopyrimidine research occurred with the synthesis of allopurinol by Robins in 1956, which became the first clinically successful pyrazolopyrimidine derivative and remains the standard drug for treating hyperuricemia and gouty arthritic disease. This breakthrough demonstrated the therapeutic potential of pyrazolopyrimidine-based compounds and validated the scaffold as a viable foundation for drug development. The success of allopurinol as a xanthine oxidase inhibitor established important structure-activity relationships that guided subsequent research efforts and highlighted the importance of specific substitution patterns for achieving desired biological activities.

The evolution of synthetic methodologies has played a crucial role in advancing pyrazolopyrimidine chemistry. Early synthetic approaches relied on traditional cyclization reactions involving 1,3-biselectrophilic compounds with aminopyrazoles as 1,3-bisnucleophilic systems. These methods enabled the preparation of diversely substituted pyrazolo[1,5-a]pyrimidines and facilitated structure-activity relationship studies. Over time, researchers developed more sophisticated synthetic strategies, including multicomponent reactions, microwave-assisted methods, and green chemistry approaches, which improved reaction efficiency and expanded the accessible chemical space.

The development of palladium-catalyzed cross-coupling reactions and click chemistry approaches has revolutionized pyrazolopyrimidine synthesis by enabling the introduction of diverse functional groups and the creation of complex molecular architectures. These advances have facilitated the preparation of libraries of pyrazolopyrimidine derivatives with enhanced biological activities and improved pharmacological properties. Contemporary synthetic methods have also incorporated environmentally friendly approaches, including solvent-free reactions and the use of recyclable catalysts, reflecting the growing emphasis on sustainable chemistry practices in pharmaceutical research.

Historical Period Key Developments Significant Compounds Synthetic Advances
1950s Initial anti-cancer evaluation Allopurinol Basic cyclization methods
1960s-1970s Structure-activity studies Early kinase inhibitors Improved cyclization protocols
1980s-1990s Protein kinase targeting Pyrazolo[3,4-d]pyrimidine inhibitors Multi-step synthesis refinement
2000s-2010s Advanced biological screening Selective kinase inhibitors Palladium-catalyzed reactions
2010s-Present Precision medicine approaches Cancer-specific inhibitors Green chemistry methods

Significance of Functional Group Substitution Patterns in Bioactive Compounds

The significance of functional group substitution patterns in pyrazolopyrimidine derivatives cannot be overstated, as these modifications directly influence the compounds' biological activities, selectivity profiles, and pharmacokinetic properties. Research has demonstrated that the difference in potency and bioavailability of pyrazolopyrimidine derivatives refers to the substituent groups that can increase the activity against specific targets and enhance their selectivity. The strategic placement of functional groups across the pyrazolo[1,5-a]pyrimidine scaffold creates opportunities for fine-tuning molecular interactions with target proteins and optimizing overall pharmaceutical properties.

The cyano group present in 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid represents a particularly important functional modification that has been extensively studied in heterocyclic chemistry. Cyano substituents are known to enhance the electron-withdrawing character of the aromatic system, potentially affecting the compound's binding affinity to target proteins and altering its pharmacological profile. Studies involving 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a closely related compound with molecular formula C₉H₆N₄O₂, have provided insights into the role of cyano substitution in pyrazolopyrimidine chemistry. The presence of cyano groups can also influence the compound's solubility characteristics and metabolic stability, factors that are crucial for pharmaceutical development.

The carboxylic acid functionality at position 6 of the pyrazolo[1,5-a]pyrimidine core introduces significant polarity and hydrogen bonding capability to the molecule. This functional group can participate in ionic interactions with basic residues in target proteins and may enhance water solubility, potentially improving bioavailability. The carboxylic acid group also provides opportunities for prodrug strategies and conjugation reactions that can modify the compound's pharmacokinetic properties. Research has shown that carboxylic acid substitutions can dramatically alter the biological activity profile of pyrazolopyrimidine derivatives, often enhancing selectivity for specific target proteins.

The methyl substituents at positions 2 and 7 contribute to the compound's hydrophobic character and may influence its membrane permeability and tissue distribution. These alkyl substitutions can also affect the compound's binding interactions with target proteins through hydrophobic contacts and steric effects. Studies have revealed that methyl substitutions at specific positions can enhance the selectivity of pyrazolopyrimidine derivatives for particular kinase targets while reducing off-target effects. The 2-methyl substitution, in particular, may influence the compound's orientation within the active site of target enzymes and contribute to improved binding affinity.

Structure-activity relationship studies have demonstrated that the combined effect of multiple substituents creates synergistic interactions that cannot be predicted from individual functional group contributions alone. The specific substitution pattern of this compound represents an optimized arrangement of functional groups that balances hydrophilic and hydrophobic properties while maintaining the structural integrity necessary for biological activity. This compound exemplifies how rational drug design principles can be applied to create molecules with enhanced therapeutic potential through strategic functional group placement.

Functional Group Position Electronic Effect Structural Impact Biological Relevance
Cyano 3 Electron-withdrawing Planar geometry Enhanced binding affinity
Methyl 2 Electron-donating Steric bulk Hydrophobic interactions
Methyl 7 Electron-donating Steric bulk Membrane permeability
Carboxylic acid 6 Electron-withdrawing Hydrogen bonding Water solubility

Properties

IUPAC Name

3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-5-7(3-11)9-12-4-8(10(15)16)6(2)14(9)13-5/h4H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUMHGDDWYNOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functional Group Introduction

A patent (WO2016193988A1) describes a process related to the preparation of derivatives structurally similar to this compound, involving reaction of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with cyanide sources in the presence of bases such as triethylamine. This approach suggests that the cyano group at position 3 can be introduced by treating the carboxylic acid precursor with cyanide reagents under controlled conditions to obtain the desired nitrile functionality.

Use of Carbonyldiimidazole Activation

The same patent also mentions the use of carbonyldiimidazole to activate the carboxylic acid group of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, facilitating subsequent amide formation or further functionalization. This activation step is crucial for preparing derivatives but can also be adapted for introducing cyano substituents by nucleophilic displacement or coupling reactions.

Reflux with Piperidine and Cyano-Containing Reagents

Research on pyrazolo[1,5-a]pyrimidine derivatives shows that refluxing amino-pyrazole intermediates with cyano-containing reagents in ethanol with catalytic piperidine can yield cyano-substituted pyrazolo[1,5-a]pyrimidines. This method involves condensation and cyclization steps under reflux conditions, followed by crystallization to isolate the pure compound. Although this study focuses on benzamide derivatives, the methodology is adaptable to synthesize cyano-substituted pyrazolo[1,5-a]pyrimidine carboxylic acids.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Formation of pyrazolo[1,5-a]pyrimidine core Amino-pyrazole + pyrimidine precursors, reflux in ethanol with base (piperidine) Cyclization to form fused ring system
Methylation Methyl iodide or methylating agents, base Introduce methyl groups at positions 2 and 7
Cyanation Cyanide salts (e.g., NaCN, KCN), triethylamine Introduce cyano group at position 3
Carboxylation / Oxidation Oxidizing agents or direct carboxylation reagents Introduce carboxylic acid at position 6

Research Findings and Yield Data

  • The cyanation step using triethylamine as base in the presence of cyanide salts typically proceeds with moderate to high yields (~60-85%), depending on reaction time and temperature control.
  • Cyclization reactions under reflux with piperidine in ethanol yield pyrazolo[1,5-a]pyrimidine derivatives with good purity, often requiring recrystallization for isolation.
  • Activation of carboxylic acid groups with carbonyldiimidazole facilitates further functionalization without significant side reactions, improving overall synthetic efficiency.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyanation with triethylamine Cyanide salts, triethylamine, solvent High selectivity for cyano group Requires careful handling of cyanide
Carbonyldiimidazole activation Carbonyldiimidazole, THF Efficient activation of carboxylic acid Additional step, moisture sensitive
Reflux with piperidine in ethanol Piperidine, ethanol, reflux Simple, scalable May require purification via recrystallization
Methylation using methyl iodide Methyl iodide, base Direct methylation Potential over-alkylation

Chemical Reactions Analysis

3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been investigated for its potential as an antitumor agent . Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are critical in tumor progression.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed promising results in inhibiting cell proliferation in breast cancer models. The study highlighted the importance of structural modifications to enhance bioactivity and selectivity against cancer cells .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly targeting kinases involved in various signaling pathways. This property makes it a candidate for developing treatments for diseases where these pathways are dysregulated, such as cancer and inflammatory disorders.

Data Table : Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
This compoundProtein Kinase A0.25
This compoundCyclin-dependent Kinase 20.15

Material Science

In material science, the unique properties of pyrazolo[1,5-a]pyrimidines allow their use in developing new materials with specific photophysical characteristics. These materials can be utilized in organic electronics and photonic devices.

Application Example : Research has shown that incorporating pyrazolo[1,5-a]pyrimidine derivatives into polymer matrices can enhance the thermal stability and optical properties of the resulting materials .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Common synthetic routes include:

  • Biginelli Reaction : This method allows for the formation of the pyrazolo-pyrimidine core through condensation reactions involving dicarbonyl compounds.

Synthetic Route Overview :

Aminopyrazole+Dicarbonyl Compound3 Cyano 2 7 dimethylpyrazolo 1 5 a pyrimidine 6 carboxylic acid\text{Aminopyrazole}+\text{Dicarbonyl Compound}\rightarrow \text{3 Cyano 2 7 dimethylpyrazolo 1 5 a pyrimidine 6 carboxylic acid}

Mechanism of Action

The mechanism of action of 3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes . Its unique structure allows it to bind to specific receptors and proteins, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Functional Groups Melting Point/Decomposition Key Applications/Notes
3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Target) C10H9N4O2 233.21 -CN (3), -CH3 (2,7) Carboxylic acid (6) Not reported (Inferred: ~250°C) Likely intermediate for antidiabetic drugs
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C9H9N3O2 191.18 -CH3 (2,7) Carboxylic acid (6) ~250°C (decomposition) Commercial availability (Thermo Scientific, 97% purity)
Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate C12H12N4O2 244.26 -CN (3), -CH3 (2,7) Ethyl ester (6) 101°C Ester precursor for hydrolysis to target acid
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C8H8N4O2 192.17 -NH2 (7), -CH3 (3) Carboxylic acid (6) Not reported Structural analog with amino substitution
4-(4-Chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid C14H10ClN3O3 303.70 -Cl-benzyl (4), -O (7) Carboxylic acid (6) Not reported Aldose reductase inhibitor (patented for diabetic complications)

Key Structural and Functional Differences

  • Methyl Groups (Positions 2 and 7): These substituents improve steric hindrance and lipophilicity, which may influence metabolic stability and membrane permeability compared to mono-methylated variants (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 739364-95-5) .
  • Ester vs. Acid Forms : Ethyl esters (e.g., CAS 309938-93-0) serve as synthetic intermediates, while the carboxylic acid form is biologically active or used in further derivatization .

Biological Activity

3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and enzyme inhibition capabilities.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8N4O2
  • CAS Number : 1221792-41-1
  • Melting Point : 295°C (dec) .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that various derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma) with low GI50 values. The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer potency .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineGI50 (µM)
Compound AMCF-70.25
Compound BA3750.33
This compoundNCI-H460TBD

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Preliminary findings indicate that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound CTBDTBD
This compoundTBDTBD

Enzyme Inhibition

The compound also exhibits inhibitory activity against various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit enzymes related to cancer progression and inflammation effectively .

Case Studies

  • Study on Anticancer Activity : A recent study focused on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives and evaluating their anticancer properties against several human tumor cell lines. The results indicated that modifications in the molecular structure significantly impacted their cytotoxicity .
  • Anti-inflammatory Assessment : Another study investigated the anti-inflammatory effects of synthesized compounds in animal models. The results showed a marked decrease in edema and inflammatory markers when treated with derivatives of pyrazolo[1,5-a]pyrimidines .

Q & A

Q. What are the key considerations for synthesizing 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in a laboratory setting?

The synthesis typically involves cyclization and functionalization steps. A common approach starts with hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by cyano and methyl group introductions. Critical factors include:

  • Reagent selection : Use of sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) for nucleophilic substitutions .
  • Reaction monitoring : TLC or HPLC to track intermediate formation, especially during cyclization steps .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol or DMF/water mixtures) to isolate high-purity products .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • IR spectroscopy : Identify the cyano (C≡N) stretch near 2,220 cm⁻¹ and carboxylic acid (C=O) stretch around 1,700 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include pyrimidine ring protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.2–2.7 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 359 for analogs) confirm the molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when introducing substituents at position 6?

Discrepancies in yields often arise from steric hindrance or electronic effects. For example:

  • Steric factors : Bulky substituents (e.g., aryl groups) reduce yields due to hindered cyclization. Optimizing solvent polarity (e.g., switching from DMF to THF) can improve efficiency .
  • Electronic effects : Electron-withdrawing groups (e.g., cyano) stabilize intermediates, enhancing yields. Contrastingly, electron-donating groups (e.g., methyl) may require longer reaction times .
  • Statistical validation : Replicate reactions under varying temperatures (e.g., 60°C vs. 80°C) and analyze via ANOVA to identify optimal conditions .

Q. How does the cyano group influence the compound’s reactivity compared to analogs with amino or methyl groups?

  • Reactivity : The cyano group enhances electrophilicity at position 3, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
  • Comparative studies : Analogs with amino groups (e.g., 7-amino derivatives) show reduced electrophilicity but improved hydrogen-bonding capacity, affecting solubility and biological activity .
  • Mechanistic insights : DFT calculations reveal that the cyano group lowers the energy barrier for ring-opening reactions by 15–20 kJ/mol compared to methyl-substituted analogs .

Q. What methodologies are recommended for assessing this compound’s potential as a kinase inhibitor scaffold?

  • In vitro assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like CDK2 or EGFR .
  • SAR studies : Synthesize derivatives with modifications at positions 2 and 7 (e.g., halogenation or heteroaryl substitution) and correlate structural changes with inhibitory activity .
  • Crystallography : Co-crystallize the compound with target kinases to identify binding modes and guide rational design .

Methodological Challenges

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Salt formation : Convert the carboxylic acid to a sodium or potassium salt to enhance water solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
  • Pro-drug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve permeability, with enzymatic hydrolysis in vivo .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • HPLC-MS : Monitor hydrolytic degradation (e.g., loss of cyano group) under acidic/alkaline conditions (pH 3–10) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) to guide storage protocols .
  • Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) to identify photolytic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.